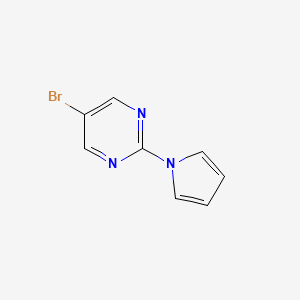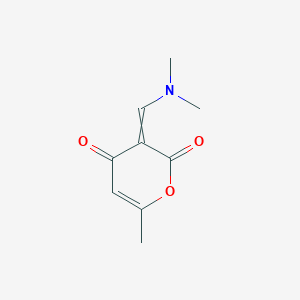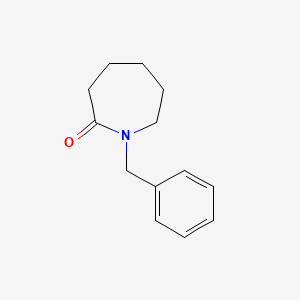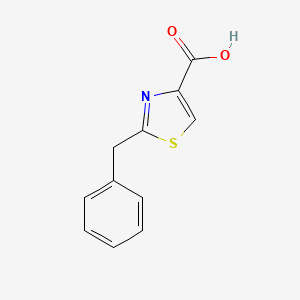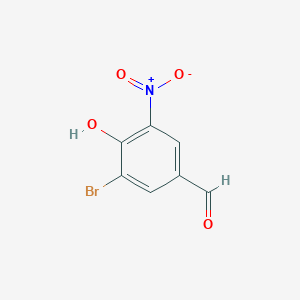
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties.Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Ammonium Oxalates
- Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: The compound is used in the synthesis of various ammonium oxalates . These oxalates are studied for their antibacterial and antioxidant properties .
- Methods of Application or Experimental Procedures: The synthesis involves the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile to form 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine. This is then reacted with various aromatic and heterocyclic aldehydes and reduced with NaBH4 to produce amines. These amines are then converted to oxalates using a solution of oxalic acid in Et2O .
Application 2: Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Scientific Field: Organic Chemistry .
- Summary of the Application: The compound “3-Fluorophenylboronic acid” is used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed cross-couplings .
- Results or Outcomes: The synthesized compounds are used in the study of liquid crystals .
Application 3: Synthesis of o-Phenylphenols
- Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: The compound “3-Fluorophenylboronic acid” is also used in the synthesis of o-phenylphenols .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed cross-couplings .
- Results or Outcomes: The synthesized o-phenylphenols are studied for their potential as potent leukotriene B4 receptor agonists .
Application 4: Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Scientific Field: Organic Chemistry .
- Summary of the Application: The compound “3-Fluorophenylboronic acid” is used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed cross-couplings .
- Results or Outcomes: The synthesized compounds are used in the study of liquid crystals .
Application 5: Synthesis of o-Phenylphenols
- Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: The compound “3-Fluorophenylboronic acid” is also used in the synthesis of o-phenylphenols .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed cross-couplings .
- Results or Outcomes: The synthesized o-phenylphenols are studied for their potential as potent leukotriene B4 receptor agonists .
Application 6: Suzuki Coupling
- Scientific Field: Organic Chemistry .
- Summary of the Application: “4-Fluorophenylboronic acid”, a compound similar to “3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid”, is used as a reactant in Suzuki coupling .
- Methods of Application or Experimental Procedures: The Suzuki coupling is a type of palladium-catalyzed cross-coupling .
- Results or Outcomes: The Suzuki coupling is a powerful method for creating carbon-carbon bonds .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes information on safe handling and storage of the compound, as well as procedures for dealing with spills or exposure.
Zukünftige Richtungen
This involves discussing potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or new reactions it could be used in.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGOKVPNKLOQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353412 | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
370098-34-3 | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




